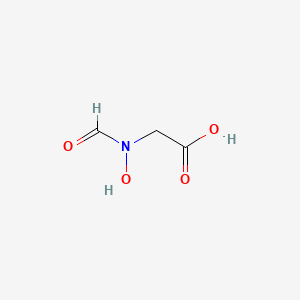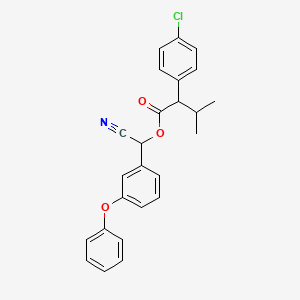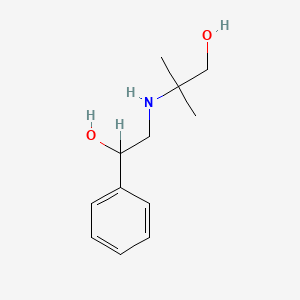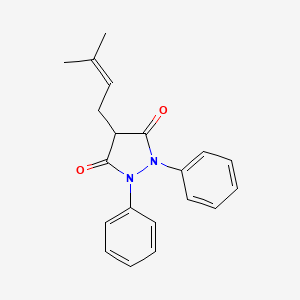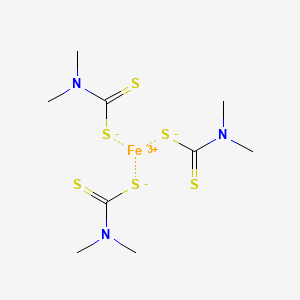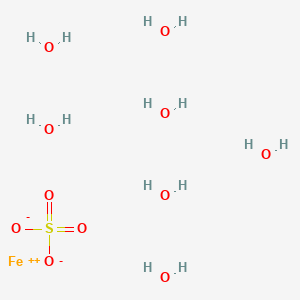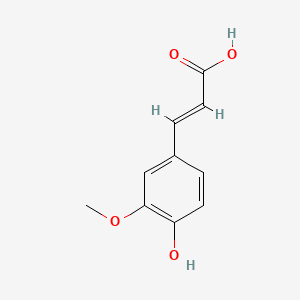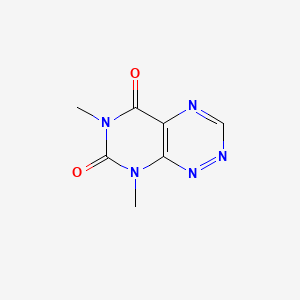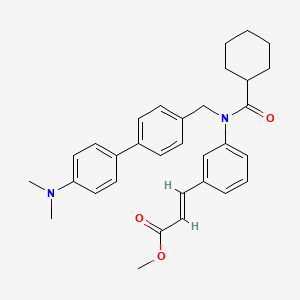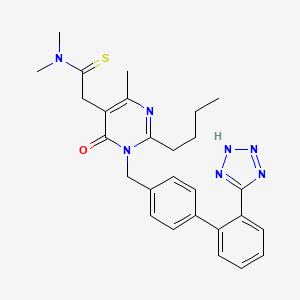
非马沙坦
描述
非马沙坦是一种非肽类血管紧张素Ⅱ受体拮抗剂(ARB),主要用于治疗高血压和心力衰竭。它由保龄宝制药公司以“Kanarb”品牌名销售。 非马沙坦选择性阻断血管紧张素Ⅱ 1 型(AT1)受体,从而抑制血管紧张素Ⅱ的血管收缩和醛固酮分泌作用 .
科学研究应用
作用机制
非马沙坦通过选择性阻断血管紧张素Ⅱ 1 型(AT1)受体发挥作用。血管紧张素Ⅱ通常与该受体结合,引起血管收缩和醛固酮分泌,从而升高血压。 通过拮抗 AT1 受体,非马沙坦阻止了这些作用,导致血管舒张、醛固酮分泌减少、利钠作用增强,最终降低血压 .
类似化合物:
氯沙坦: 另一种 ARB,作用机制类似,但效力较低,作用持续时间较短,与非马沙坦相比。
缬沙坦: 与非马沙坦类似,但在化学结构和药代动力学方面有所不同。
奥美沙坦: 另一种 ARB,化学结构不同,但治疗效果相似。
非马沙坦的独特性: 非马沙坦的独特之处在于其效力更高、作用持续时间更长,并且与其他 ARB 相比,对 AT1 受体的选择性更高。 它还具有良好的安全性,并且在临床前研究中显示出额外的益处,如抗炎和器官保护作用 .
生化分析
Biochemical Properties
Fimasartan is a selective angiotensin receptor 1 (AR1) inhibitor . It acts to lower blood pressure by inhibiting vasoconstriction . Fimasartan binds to and antagonizes AR1, preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis . This leads to a reduction in blood volume, producing an anti-hypertensive effect .
Cellular Effects
Fimasartan’s primary cellular effect is the inhibition of the angiotensin II receptor, which leads to vasodilation and a decrease in blood volume . This can influence cell function by reducing the workload on the heart and decreasing blood pressure .
Molecular Mechanism
Fimasartan’s mechanism of action involves binding to and antagonizing the angiotensin II receptor 1 (AR1) . This prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis . Together, these effects produce an anti-hypertensive effect .
Temporal Effects in Laboratory Settings
The half-life of elimination for Fimasartan is 7-10 hours . This means that the effects of Fimasartan can be observed over a relatively long period, making it suitable for once-daily dosing .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, Fimasartan has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials .
Metabolic Pathways
Fimasartan is primarily catabolized by cytochrome P450 isoform 3A . This metabolic pathway could potentially interact with other drugs metabolized by the same enzyme, leading to drug-drug interactions .
Transport and Distribution
Fimasartan is predominantly eliminated through fecal and biliary excretion . Urinary excretion of Fimasartan is less than 3% 24 hours after administration , indicating that Fimasartan does not undergo significant renal excretion .
Subcellular Localization
The specific subcellular localization of Fimasartan is not mentioned in the sources. Given its mechanism of action, it is likely that Fimasartan interacts with the angiotensin II receptor, which is located on the cell membrane .
准备方法
合成路线和反应条件: 非马沙坦的合成涉及几个关键步骤:
中间体 II 的形成: 戊腈与盐酸戊胺反应生成盐酸戊胺盐,然后与二乙酰琥珀酸二乙酯发生环化反应。该中间体经酰胺化反应生成 2-(2-正丁基-4-羟基-6-甲基嘧啶-5-基)-N,N-二甲基乙酰胺(中间体 II)。
硫羰基化: 然后使用 Lawesson 试剂对中间体 II 进行硫羰基化,生成 2-(2-正丁基-4-羟基-6-甲基嘧啶-5-基)-N,N-二甲基硫代乙酰胺(中间体 III)。
N-烷基化和脱叔丁基化: 中间体 III 经 N-烷基化和脱叔丁基化反应生成非马沙坦.
工业生产方法: 非马沙坦的工业生产通常采用相同的合成路线,但规模更大,并针对产率、纯度和成本效益进行优化。 该过程包括对温度、pH 值和溶剂使用等反应条件的精确控制,以确保高选择性和效率 .
化学反应分析
反应类型: 非马沙坦会发生各种化学反应,包括:
氧化: 非马沙坦在特定条件下可以被氧化,生成相应的亚砜或砜衍生物。
还原: 还原反应可以将非马沙坦还原回其硫代酰胺形式。
取代: 非马沙坦可以发生亲核取代反应,特别是在四唑环上。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂。
主要产物:
氧化产物: 亚砜和砜衍生物。
还原产物: 非马沙坦的硫代酰胺形式。
取代产物: 根据所用亲核试剂的不同,会产生各种取代衍生物
相似化合物的比较
Losartan: Another ARB with a similar mechanism of action but lower potency and shorter duration of action compared to Fimasartan.
Valsartan: Similar to Fimasartan but differs in its chemical structure and pharmacokinetic profile.
Olmesartan: Another ARB with a different chemical structure but similar therapeutic effects.
Uniqueness of Fimasartan: Fimasartan is unique due to its higher potency, longer duration of action, and greater selectivity for the AT1 receptor compared to other ARBs. It also has a favorable safety profile and has shown additional benefits such as anti-inflammatory and organ-protective effects in preclinical studies .
属性
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEROGPZOLAFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179460 | |
| Record name | Fimasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Angiotensin II activates AR1 leading to vasoconstriction and increased noradrenaline release which further increases vasoconstriction via action at α1-adrenergic receptors. It also stimulates secretion of aldosterone which acts to increase sodium and water reabsorption in the renal tubules. Fimasartan bind to and antagonizes AR1 preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis leading to a reduction in blood volume. Together these effects produce an anti-hypertensive effect. | |
| Record name | Fimasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
247257-48-3 | |
| Record name | Fimasartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247257-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fimasartan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fimasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fimasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIMASARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Fimasartan?
A1: Fimasartan acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ]
Q2: How does Fimasartan interact with the AT1 receptor?
A2: Fimasartan exhibits slow dissociation and irreversible binding to the AT1 receptor. In vitro studies using membrane fractions of HEK-293 cells demonstrated a Kd value of 0.03 nM and a half-life (T1/2) of 63.7 minutes for this interaction. []
Q3: What are the downstream effects of Fimasartan's interaction with the AT1 receptor?
A3: By blocking the AT1 receptor, Fimasartan inhibits the actions of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and electrolyte balance. This blockade results in vasodilation, reduces aldosterone secretion, and ultimately leads to a decrease in blood pressure. [, ]
Q4: Does Fimasartan influence the release of catecholamines in the adrenal medulla?
A4: Studies in spontaneously hypertensive rats (SHRs) have shown that Fimasartan can inhibit catecholamine secretion evoked by various stimuli, including angiotensin II itself, cholinergic agonists, and membrane depolarizers. This inhibitory effect appears to be mediated by blocking sodium and calcium influx into adrenal chromaffin cells, potentially through AT1 receptor blockade. []
Q5: How is Fimasartan absorbed and distributed in the body?
A5: Fimasartan is rapidly absorbed after oral administration, reaching maximum plasma concentrations within approximately 1-2 hours. [, ]
Q6: What is the bioavailability of Fimasartan?
A6: Fimasartan has an oral bioavailability of 18.6 ± 7.2% in humans and 32.7-49.6% in rats. [, ]
Q7: How is Fimasartan metabolized?
A7: Fimasartan is relatively stable metabolically, with over 90% of the circulating drug found in its parent form in plasma. [, ] One identified metabolite is desulfo-fimasartan, though it represents a small proportion of the drug exposure. [] Glucuronidation, primarily mediated by the enzyme UGT1A3, also contributes to Fimasartan metabolism. []
Q8: What are the primary routes of Fimasartan elimination?
A8: Fecal elimination and biliary excretion are the major routes of Fimasartan elimination. Urinary elimination accounts for less than 3%. [, ]
Q9: How does renal function affect Fimasartan pharmacokinetics?
A9: While Fimasartan exhibits low urinary excretion, studies indicate that patients with renal impairment experience increased systemic exposure to the drug compared to healthy individuals. This increase is primarily attributed to higher relative bioavailability in patients with compromised renal function. []
Q10: Does Fimasartan interact with other medications?
A12: Yes, Fimasartan has been shown to interact with several medications. For example, co-administration with ketoconazole or rifampicin can significantly increase Fimasartan systemic exposure. These interactions are thought to be mediated by the inhibition of drug transporters such as OATP1B1. []
Q11: Does Fimasartan affect the pharmacokinetics of rosuvastatin?
A14: Studies have shown no clinically relevant pharmacokinetic interactions between Fimasartan and rosuvastatin, suggesting their safe co-administration. [, ]
Q12: What about the interaction between Fimasartan and amlodipine?
A15: Co-administration of Fimasartan and amlodipine did not result in clinically significant alterations in the systemic exposure of either drug, suggesting their safe use in combination. []
Q13: What is Fimasartan's efficacy in reducing blood pressure?
A16: Fimasartan effectively lowers blood pressure in various experimental models and patient populations. In both animals and humans, Fimasartan demonstrated a potent and long-lasting antihypertensive effect, comparable to other angiotensin II receptor blockers. [, , , , , ]
Q14: Does Fimasartan offer any protective effects in cardiovascular disease?
A17: Preclinical studies suggest that Fimasartan might exert protective effects against cardiovascular diseases. For instance, in a zebrafish model of heart failure, Fimasartan improved hemodynamic parameters, reduced apoptotic cell death, and increased survival rates. [] Further research is needed to confirm these findings in humans.
Q15: Does Fimasartan impact renal inflammation and fibrosis?
A18: In a mouse model of unilateral ureteral obstruction, Fimasartan administration attenuated renal inflammation and fibrosis. These effects were associated with the inhibition of the renin-angiotensin system, reduced expression of NADPH oxidases (NOXs), and upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a potential role for Fimasartan in protecting against renal injury. []
Q16: What is the safety profile of Fimasartan?
A19: Fimasartan has demonstrated a favorable safety profile in clinical trials and observational studies. The incidence of adverse events was generally low and comparable to other angiotensin receptor blockers. [, , , ]
Q17: What is the chemical structure of Fimasartan?
A20: Fimasartan is a pyrimidinone derivative with the chemical name 2-butyl-5-dimethylaminothiocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one. []
Q18: Are there any fixed-dose combinations of Fimasartan available?
A21: Yes, fixed-dose combination formulations containing Fimasartan with other antihypertensive agents like amlodipine and rosuvastatin have been developed and shown to exhibit comparable pharmacokinetic profiles to the individual drugs administered concurrently. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



